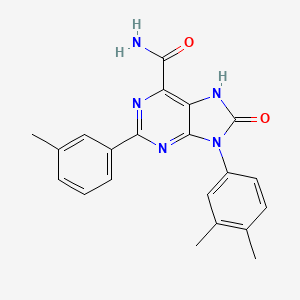
9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a derivative of purine, a key structural component in various biological molecules. This article explores its biological activities, including its pharmacological effects and potential applications in medicine.
- Molecular Formula : C23H23N5O2
- Molecular Weight : 401.5 g/mol
- CAS Number : 1185008-27-8
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular processes. Its purine structure allows it to mimic nucleotides, potentially influencing DNA and RNA synthesis and metabolism.
Antiviral Activity
Research has indicated that purine derivatives can exhibit antiviral properties. For instance, compounds similar to the one have shown effectiveness against viruses such as HIV and HCV by inhibiting viral replication through interactions with viral enzymes .
Antitumor Effects
In vitro studies have demonstrated that purine derivatives can inhibit the growth of cancer cells. The mechanism often involves the inhibition of enzymes critical for nucleotide synthesis, which is essential for DNA replication in rapidly dividing cells. A review highlighted that similar compounds have shown promise in targeting various cancer types by inducing apoptosis in tumor cells .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In models of inflammation, purine derivatives have been shown to reduce pro-inflammatory cytokine production and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway .
Case Studies
-
Antiviral Activity Against HCV
- A study evaluated the efficacy of purine derivatives against hepatitis C virus (HCV) and found that certain modifications to the purine structure enhanced antiviral potency. The compound's ability to inhibit HCV replication was linked to its structural similarity to nucleotide analogs used in antiviral therapies .
- Antitumor Activity in Breast Cancer
- Anti-inflammatory Effects in Gout Models
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Antiviral | Inhibition of viral enzymes | Effective against HCV and HIV |
| Antitumor | Induction of apoptosis | Significant reduction in cancer cell viability |
| Anti-inflammatory | Modulation of inflammatory cytokines | Reduced inflammation in gout models |
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of purine derivatives, including the compound . Research has shown that modifications in the structure of these compounds can enhance their efficacy against various bacteria and fungi.
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with nucleic acid synthesis or by affecting cell wall integrity.
- Case Studies :
Antiviral Properties
The ability of certain purine derivatives to act as antiviral agents has been a subject of investigation. The structural characteristics of this compound may allow it to interact with viral enzymes or receptors.
- Research Findings :
Anticancer Activity
Purine derivatives are also being studied for their anticancer properties. The compound's structure suggests it may interfere with cancer cell proliferation.
- Mechanism of Action :
- Potential mechanisms include inhibition of DNA synthesis or modulation of signaling pathways involved in cell growth.
- Case Studies :
Summary of Findings
| Application | Mechanism of Action | Notable Studies |
|---|---|---|
| Antimicrobial | Inhibits nucleic acid synthesis | Effective against Mycobacterium tuberculosis |
| Antiviral | Interferes with viral replication | Active against Dengue and Zika viruses |
| Anticancer | Inhibits DNA synthesis | Cytotoxic effects observed in breast and prostate cancer |
特性
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-11-5-4-6-14(9-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXCSNLOAZSEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













